
tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C11H19NO3 . It is used as a precursor in the synthesis of synthetic drugs and as a building block for the preparation of selective ligands .
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring in this compound is substituted with a tert-butyl group, a carboxylate group, and two methyl groups .Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate” are not available, it’s known that similar compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Aplicaciones Científicas De Investigación
Oxidative Stress and Antioxidant Capacity
A study explored the oxidative stress in human erythrocytes among HIV patients, finding an association with the progression of HIV disease and suggesting the relevance of antioxidant therapies. This highlights the potential application of tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate in studying oxidative stress biomarkers and evaluating antioxidant treatments (Repetto et al., 1996).
Synthetic Antioxidant Analysis
Research on the presence of synthetic phenolic antioxidants, like Butylated Hydroxytoluene (BHT), a compound structurally similar to tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate, in human urine across various countries provides insight into human exposure to these compounds. This study underscores the importance of monitoring and understanding the health implications of synthetic antioxidants in consumer products (Wang & Kannan, 2019).
Biomonitoring and Environmental Exposure
A biomonitoring study assessing exposure to Butylated Hydroxytoluene (BHT) among young German adults used urinary levels of BHT metabolites to gauge exposure. Findings from this study are crucial for assessing the impact of environmental exposure to various chemicals, including tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate, and for public health policy development regarding the use of these chemicals in consumer products (Schmidtkunz et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-8(13)6-11(12,4)5/h6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMAUXRLFCCWAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CN1C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate | |
CAS RN |
1456616-45-7 |
Source


|
| Record name | tert-butyl 2,2-dimethyl-4-oxopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


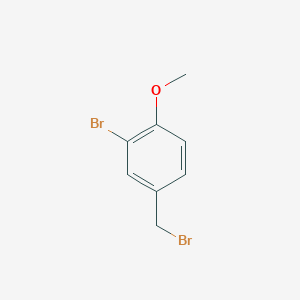
![6-Methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B2857568.png)
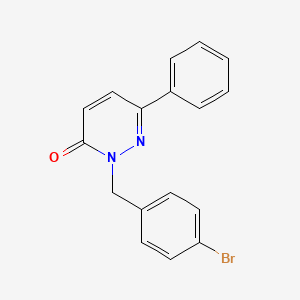
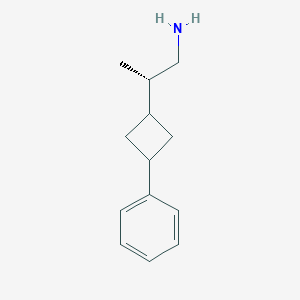


![N-{3-[ethyl(phenyl)amino]propyl}-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2857576.png)
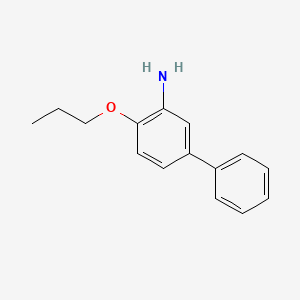


![2-Chloro-1-[3-[(2,6-difluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]propan-1-one](/img/structure/B2857583.png)
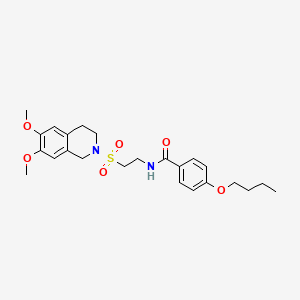
![(3aR,5S,6R,6aR)-2,2-dimethyl-5-[(phenylsulfanyl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B2857585.png)